molecular formula C12H10N4O B1202592 6-Methoxy-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine

6-Methoxy-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No. B1202592
M. Wt: 226.23 g/mol
InChI Key: ZKAUQAJMTRMCCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methoxy-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine is a member of triazoles.

Scientific Research Applications

Anti-viral Applications

6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazine derivatives, closely related to 6-Methoxy-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine, have shown promising antiviral activity, particularly against hepatitis A virus. This is evident from the study by Shamroukh & Ali (2008) which highlighted the significant reduction in virus count resulting from treatment with these compounds.

Anxiolytic Activity

Triazolo[4,3-b]pyridazines have been reported to exhibit anxiolytic activity, as indicated in research by Albright et al. (1981). This study noted that these derivatives can be potential agents in managing anxiety disorders.

Chemical Synthesis and Characterization

The synthesis and characterization of various derivatives of triazolo[4,3-b]pyridazines, including those with similar structures to 6-Methoxy-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine, have been extensively studied. Sallam et al. (2021) provided insights into their synthesis, crystal structure, and theoretical calculations.

Antitubulin Agents

Compounds such as 3,6-diaryl-[1,2,4]triazolo[4,3-b]pyridazines have been studied for their role as antitubulin agents, displaying antiproliferative activity against various cancer cell lines. This was highlighted by Xu et al. (2016).

Anticonvulsant Activity

The potential of 6,8-diaryl-1,2,4-triazolo[4,3-b]pyridazines as anticonvulsant agents has been explored in research like that of Rubat et al. (1990). This study found that certain pyridazine derivatives exhibited appreciable anticonvulsant activity.

properties

Product Name

6-Methoxy-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine

Molecular Formula

C12H10N4O

Molecular Weight

226.23 g/mol

IUPAC Name

6-methoxy-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C12H10N4O/c1-17-11-8-7-10-13-14-12(16(10)15-11)9-5-3-2-4-6-9/h2-8H,1H3

InChI Key

ZKAUQAJMTRMCCA-UHFFFAOYSA-N

SMILES

COC1=NN2C(=NN=C2C3=CC=CC=C3)C=C1

Canonical SMILES

COC1=NN2C(=NN=C2C3=CC=CC=C3)C=C1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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